molecular formula C9H14N6 B2409153 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 896367-86-5

3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2409153
CAS No.: 896367-86-5
M. Wt: 206.253
InChI Key: XWOZCYPNFUMWIK-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine is a chemical compound classified among heterocyclic building blocks, valuable for medicinal chemistry and drug discovery research . The molecular formula for this compound is C11H16N6, and it has a molecular weight of 232.29 g/mol . Compounds based on the triazolo[4,5-d]pyrimidine scaffold, to which this molecule belongs, are recognized as privileged structures in pharmaceutical development due to their ability to mimic purine bases . This makes them particularly interesting for designing inhibitors of various enzymes, including kinases and dehydrogenases. For instance, structurally related triazolopyrimidine derivatives have been investigated as potent inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a validated target for novel antimalarial therapies . Other research has explored similar compounds as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer treatment, demonstrating how this core scaffold can be optimized to disrupt key pathways in cell proliferation . Furthermore, historical research has also explored triazolo[4,5-d]pyrimidines for other biological targets, such as acting as P2T receptor antagonists, indicating the versatility of this chemical class . As a building block, this compound provides researchers with a core structure that can be further functionalized to explore its potential in various biochemical and pharmacological applications. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6/c1-6(2)4-10-8-7-9(12-5-11-8)15(3)14-13-7/h5-6H,4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOZCYPNFUMWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C(=NC=N1)N(N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxamide with isobutylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promising results in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Thiazolo[4,5-d]pyrimidine: Known for its potential as a topoisomerase inhibitor and anticancer agent.

    1,2,3-Triazolo[4,5-d]pyrimidine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine stands out due to its unique isobutyl and methyl substitutions, which can enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold for drug development.

Biological Activity

3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine is a compound belonging to the triazolo-pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C8H12N6
  • Molecular Weight : 180.22 g/mol
  • CAS Number : 6418673

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. Research indicates that similar compounds in the triazolo-pyrimidine class exhibit inhibitory effects on kinases such as c-Met, which is implicated in cancer progression.

In Vitro Studies

In vitro studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed IC50 values of 1.06 µM against A549 (lung cancer), 1.23 µM against MCF-7 (breast cancer), and 2.73 µM against HeLa (cervical cancer) cells .

Table 1: Cytotoxicity of Triazolo-Pyrimidine Derivatives

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019--

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazolo-pyrimidine scaffold can significantly affect biological activity. For example, the introduction of specific substituents at various positions on the pyrimidine ring can enhance potency and selectivity towards c-Met kinase inhibition .

Case Study: Kinesin Spindle Protein Inhibition

A notable study focused on a related compound from the same class that demonstrated potent kinesin spindle protein (KSP) inhibition, leading to cell cycle arrest and apoptosis in cancer cells. The compound was noted for its favorable pharmacokinetic profile and efficacy in vivo, supporting its potential as a clinical candidate for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling triazolo-pyrimidine precursors with alkylamine derivatives under controlled temperatures (e.g., reflux conditions) and inert atmospheres (argon/nitrogen). Critical parameters include solvent polarity (e.g., dichloromethane or dimethylformamide), pH adjustments for intermediate stabilization, and catalysts like triethylamine. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are primary tools for verifying molecular weight and substituent arrangement. X-ray crystallography can resolve stereochemical ambiguities, while FT-IR identifies functional groups (e.g., amine stretches at ~3300 cm1^{-1}). Purity assays via HPLC with UV detection at 254 nm are recommended .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or cell viability tests (MTT assay) in cancer lines. Dose-response curves (IC50_{50}) and selectivity indices (e.g., comparing normal vs. tumor cells) should be calculated. Parallel toxicity profiling in zebrafish embryos or primary hepatocytes ensures safety thresholds .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodology : Conduct comparative assays under standardized conditions (e.g., ATP concentrations in kinase assays) to minimize variability. Validate target engagement using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Structural analogs should be tested to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

  • Methodology : Molecular docking (AutoDock Vina, Glide) with crystal structures of homologous targets identifies potential binding pockets. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns. QSAR models trained on analog datasets prioritize substituents for synthesis .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., halogenation at the triazole ring or alkyl chain elongation). Evaluate changes in logP (lipophilicity), solubility (shake-flask method), and metabolic stability (microsomal assays). Correlate structural features with bioactivity using multivariate regression .

Q. What experimental approaches are suitable for investigating the compound’s stability under physiological conditions?

  • Methodology : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Accelerated stability studies (40°C/75% RH) identify degradation products. Stabilizers like cyclodextrins or PEGylation can be tested .

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